molecular formula C10H10O2 B12653871 Spiro(benzofuran-2(3H),1'-cyclopropan)-3-ol CAS No. 95449-72-2

Spiro(benzofuran-2(3H),1'-cyclopropan)-3-ol

Cat. No.: B12653871
CAS No.: 95449-72-2
M. Wt: 162.18 g/mol
InChI Key: SISXPOBALIPOJR-UHFFFAOYSA-N
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Description

Spiro(benzofuran-2(3H),1’-cyclopropan)-3-ol is a spiro compound that features a unique structure where a benzofuran ring is fused with a cyclopropane ring. This compound is of significant interest in organic chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiro(benzofuran-2(3H),1’-cyclopropan)-3-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzofuran derivatives with cyclopropane-containing reagents. The reaction conditions often require the use of catalysts and specific solvents to facilitate the cyclization process .

Industrial Production Methods

Industrial production of spiro compounds, including spiro(benzofuran-2(3H),1’-cyclopropan)-3-ol, generally involves scalable synthetic routes that ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Spiro(benzofuran-2(3H),1’-cyclopropan)-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

Spiro(benzofuran-2(3H),1’-cyclopropan)-3-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of spiro(benzofuran-2(3H),1’-cyclopropan)-3-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Spiro(benzofuran-2(3H),1’-cyclopropan)-3-ol is unique due to its specific structural features and the range of reactions it can undergo.

Properties

CAS No.

95449-72-2

Molecular Formula

C10H10O2

Molecular Weight

162.18 g/mol

IUPAC Name

spiro[3H-1-benzofuran-2,1'-cyclopropane]-3-ol

InChI

InChI=1S/C10H10O2/c11-9-7-3-1-2-4-8(7)12-10(9)5-6-10/h1-4,9,11H,5-6H2

InChI Key

SISXPOBALIPOJR-UHFFFAOYSA-N

Canonical SMILES

C1CC12C(C3=CC=CC=C3O2)O

Origin of Product

United States

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